

Introduction: The Strategic Importance of 2-Chloro-N-methylaniline

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Compound of Interest

Compound Name: 2-Chloro-N-methylaniline

Cat. No.: B1295256

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2-Chloro-N-methylaniline (CAS No. 932-32-1) is a halogenated secondary aromatic amine that has garnered significant interest within the scientific community.^{[1][2]} Its strategic importance lies in its versatile chemical structure, featuring a reactive secondary amine, a nucleophilic aromatic ring, and a chlorine substituent that can be leveraged for further functionalization. These characteristics make it a valuable building block, or scaffold, in the synthesis of a diverse array of more complex molecules, particularly within the pharmaceutical and agrochemical industries.^{[2][3]}

The presence of the ortho-chlorine atom relative to the N-methylamino group introduces specific steric and electronic effects that critically influence the molecule's reactivity. It modulates the basicity of the amine and directs the regioselectivity of subsequent reactions on the aromatic ring. Understanding these nuanced properties is paramount for researchers and drug development professionals aiming to exploit this molecule's synthetic potential. This guide provides a comprehensive technical overview of the physicochemical properties, spectroscopic signature, synthesis, reactivity, and safety protocols associated with **2-Chloro-N-methylaniline**, offering field-proven insights for its effective application in a laboratory and industrial context.

Part 1: Core Physicochemical and Spectroscopic Profile

Accurate characterization of a starting material is the foundation of any successful synthetic campaign. The physicochemical and spectroscopic data for **2-Chloro-N-methylaniline** are

summarized below, providing the necessary benchmarks for identity and purity confirmation.

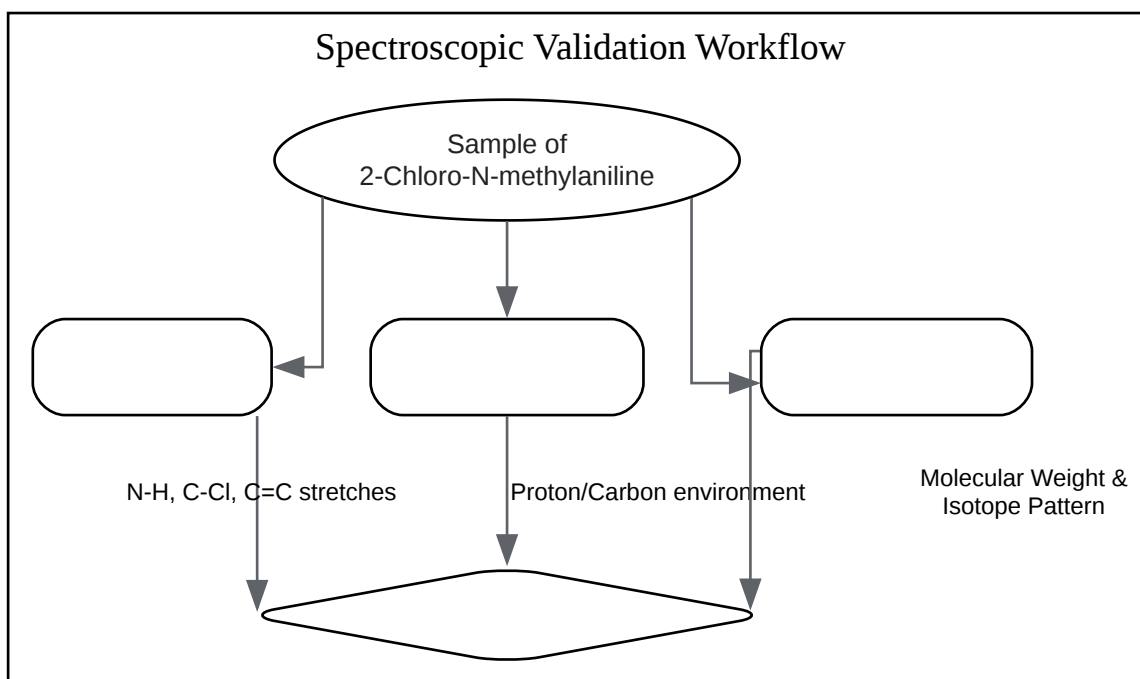
Physicochemical Properties

The physical properties of **2-Chloro-N-methylaniline** dictate its handling, storage, and reaction conditions. It is typically a liquid at room temperature, with a color that can range from colorless to yellow or brown, likely depending on purity and exposure to air or light.^{[2][4]}

Property	Value	Source(s)
CAS Number	932-32-1	^{[4][5]}
Molecular Formula	C ₇ H ₈ ClN	^[2]
Molecular Weight	141.60 g/mol	^[5]
Appearance	Clear colorless to pale yellow to brown liquid	^[4]
Boiling Point	~207-210 °C	^{[6][7]}
Density	~0.97 g/mL	^[8]
Refractive Index (@ 20°C)	1.5780 - 1.5830	^[4]
Solubility	Not miscible or difficult to mix with water; soluble in organic solvents like ethanol and ether.	^{[2][9]}

Spectroscopic Validation Workflow

The structural identity of **2-Chloro-N-methylaniline** is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for compound verification. The causality is clear: if the empirical data from IR, NMR, and MS analyses do not align with the theoretical structure, the sample's identity or purity is compromised.



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Caption: Logical workflow for the structural validation of **2-Chloro-N-methylaniline**.

Spectroscopic Data Interpretation

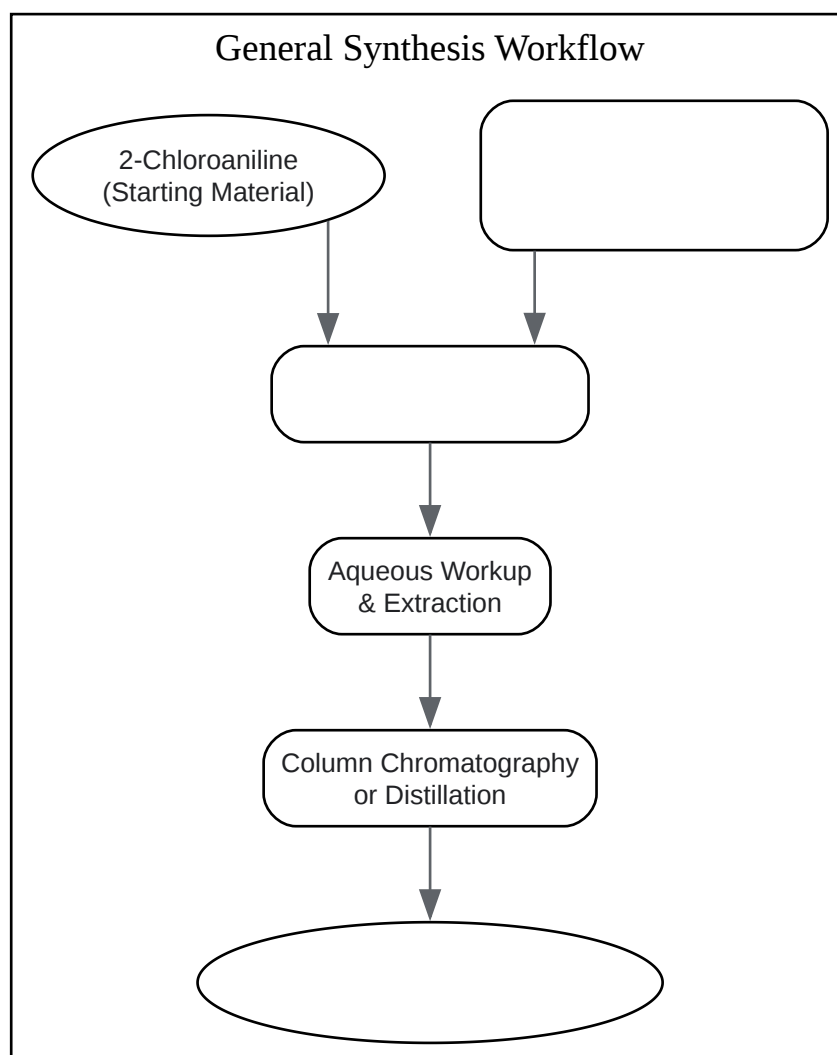
The following table summarizes the key spectral features expected for **2-Chloro-N-methylaniline**. This data is crucial for quality control and reaction monitoring.

Technique	Key Feature	Interpretation
IR Spectroscopy	Sharp band at $\sim 3400\text{ cm}^{-1}$; Bands at ~ 1600 , $\sim 1500\text{ cm}^{-1}$; Band at $\sim 750\text{ cm}^{-1}$	The sharp band at $\sim 3400\text{ cm}^{-1}$ is characteristic of a secondary amine (N-H) stretch, distinguishing it from a primary amine which would show two bands. [10] Aromatic C=C stretching and a C-Cl stretch are also expected. [10]
^1H NMR	Multiplet at $\sim 6.6\text{--}7.3\text{ ppm}$ (4H); Singlet at $\sim 4.4\text{ ppm}$ (1H, broad); Singlet at $\sim 2.9\text{ ppm}$ (3H)	The aromatic region (4H) shows a complex pattern due to the ortho- and meta-couplings on the substituted ring. A broad singlet for the N-H proton (exchangeable with D_2O) and a singlet for the N-methyl protons are key identifiers. [11]
^{13}C NMR	Signals at ~ 145.0 , 129.0 , 127.8 , 119.0 , 117.0 , 110.6 ppm ; Signal at $\sim 30.4\text{ ppm}$	Six distinct signals are expected in the aromatic region, confirming the asymmetric substitution of the benzene ring. [11] The signal around 30 ppm corresponds to the N-methyl carbon. [11]
Mass Spectrometry (EI)	M^+ at $m/z\ 141$; $\text{M}+2$ at $m/z\ 143$	The molecular ion peak (M^+) confirms the molecular weight. The presence of an $\text{M}+2$ peak with an intensity ratio of approximately 3:1 to the M^+ peak is the classic isotopic signature of a molecule containing one chlorine atom. [10] [11]

Part 2: Synthesis and Reactivity

Synthesis Overview

The synthesis of **2-Chloro-N-methylaniline** typically involves the N-methylation of 2-chloroaniline. Various methylation strategies can be employed, from classical methods using methyl halides or dimethyl sulfate to more modern catalytic approaches.^[12] A notable advanced method involves the iridium-catalyzed N-methylation of ortho-substituted anilines using methanol as the methylating agent, which represents a greener and more efficient pathway.^[11]



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Caption: Generalized workflow for the synthesis of **2-Chloro-N-methylaniline**.

Experimental Protocol: Iridium-Catalyzed N-Methylation

This protocol is based on modern catalytic methods, chosen for its high efficiency and use of a readily available methyl source. The choice of an iridium catalyst is based on its demonstrated high activity for this type of transformation.^[11]

Objective: To synthesize **2-Chloro-N-methylaniline** from 2-chloroaniline using methanol.

Materials:

- 2-chloroaniline
- Methanol (CH₃OH)
- 2-Arylbenzo[d]oxazole NHC-Ir(III) Complex (or similar Ir-catalyst)
- Base (e.g., t-BuOK)
- Anhydrous solvent (e.g., Toluene)
- Inert gas (Argon or Nitrogen)
- Standard glassware for inert atmosphere reactions

Procedure:

- **Reactor Setup:** A dried Schlenk flask is charged with the iridium catalyst, base, and a magnetic stir bar under an inert atmosphere.
- **Addition of Reactants:** Anhydrous toluene, 2-chloroaniline, and methanol are added sequentially via syringe.
- **Reaction:** The reaction mixture is heated to a specified temperature (e.g., 100-120 °C) and stirred for a predetermined time (e.g., 12-24 hours). The progress is monitored by TLC or GC-MS.
- **Quenching and Extraction:** Upon completion, the mixture is cooled to room temperature and quenched with water. The organic layer is separated, and the aqueous layer is extracted with

an organic solvent (e.g., ethyl acetate).

- Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure **2-Chloro-N-methylaniline**.^[11]

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and catalyst systems.

Chemical Reactivity and Synthetic Utility

The utility of **2-Chloro-N-methylaniline** as a synthetic intermediate stems from the reactivity of its functional groups:

- N-H Group: The secondary amine is nucleophilic and can be readily alkylated, acylated, or used in coupling reactions to introduce diverse functionalities.^[3]
- Aromatic Ring: The ring is activated by the N-methylamino group, making it susceptible to electrophilic aromatic substitution. The directing effects of the chloro and amino groups will influence the position of substitution.
- C-Cl Group: The chlorine atom can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This is a powerful tool for building molecular complexity.

This trifecta of reactivity allows for a modular approach to synthesis, where different parts of the molecule can be modified selectively, making it a valuable scaffold in drug discovery for exploring structure-activity relationships (SAR).^[3]

Part 3: Applications in Research and Development

While specific, large-scale applications for **2-Chloro-N-methylaniline** itself are not broadly documented in top-tier search results, its structural motifs are prevalent in applied chemistry. Its isomers and related chloro-anilines are crucial intermediates in the synthesis of a wide range of commercial products.

- Pharmaceutical Synthesis: Isomeric compounds like 2-chloro-6-methylaniline are critical intermediates in the synthesis of oncology drugs, such as the tyrosine kinase inhibitor

Dasatinib.[13][14][15] This highlights the recognized value of the chloro-methylaniline scaffold in constructing complex, biologically active molecules. The unique substitution pattern of **2-Chloro-N-methylaniline** makes it a candidate for the development of novel therapeutic agents.[16]

- **Agrochemicals:** Related compounds are used to produce herbicides. For instance, 3-Chloro-2-methylaniline is an intermediate in the synthesis of the herbicide Quinclorac.[16]
- **Dye Manufacturing:** The aniline core is fundamental to the dye industry. Isomers of chloro-methylaniline are used as precursors in the manufacturing of high-quality synthetic dyes.[16]
- **Precursor for Heterocycles:** It is used as a reagent to produce other chemical compounds, such as 1-methyl-2-thioacetylpyrrole, demonstrating its utility in building heterocyclic systems which are common in medicinal chemistry.[4][9]

Part 4: Safety, Handling, and Disposal

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. **2-Chloro-N-methylaniline** and related aromatic amines must be handled with care due to their potential toxicity.

4.1 Hazard Profile

- **Toxicity:** Classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[6] May cause damage to organs through prolonged or repeated exposure.[17]
- **Irritation:** Can cause skin and serious eye irritation.[18]
- **Environmental Hazards:** Harmful to aquatic life with long-lasting effects.[6] Avoid release to the environment.[6]

4.2 Safe Handling Protocol

- **Engineering Controls:** Always handle in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[19][20]
- **Personal Protective Equipment (PPE):**

- Gloves: Wear appropriate chemical-resistant gloves.[18]
- Eye Protection: Use safety glasses with side-shields or chemical goggles.[18]
- Lab Coat: A standard lab coat is required. Wear additional protective clothing if there is a risk of significant skin exposure.[19]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[21]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides. [9][19]

4.3 Spill and Disposal Procedures

- Minor Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[19]
- Major Spills: Evacuate the area. Wear a self-contained breathing apparatus and full protective gear. Contain the spill and prevent it from entering drains or waterways.[19]
- Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. This should be done via a licensed waste disposal company.[20][21]

Conclusion

2-Chloro-N-methylaniline is a synthetically versatile building block with a well-defined chemical and spectroscopic profile. Its value to researchers and drug development professionals lies in the multiple reactive sites that can be selectively functionalized to create novel and complex molecules. While it must be handled with appropriate safety precautions due to its potential toxicity, a thorough understanding of its properties, as detailed in this guide, enables its effective and safe use in advancing chemical synthesis and discovery programs.

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